SOS is a versatile buffer component. Buffers are solutions that resist changes in pH, which is crucial for maintaining optimal conditions in many biological experiments. Studies have shown SOS to be an effective component in buffers used to determine the concentration of L-Dopa, a neurotransmitter precursor, in plant extracts [1].
A mobile phase is a solvent used in chromatography techniques to separate and analyze mixtures. SOS's ability to interact with various molecules makes it a valuable component of mobile phases in High-Performance Liquid Chromatography (HPLC). Research has documented its use in mobile phase solutions for measuring dopamine levels in rats and preparing mobile phase buffers for analyzing neurochemicals using HPLC [1, 2].
[1] Sigma-Aldrich [2] GK3339 - 1-Octanesulfonic acid sodium salt, HPLC grade [Available online]glentham.com
1-Octanesulfonic acid is an organic compound with the chemical formula . It is a sulfonic acid, characterized by a long hydrophobic alkyl chain (octane) and a sulfonate group, which gives it unique properties suitable for various applications. This compound exists primarily as a sodium salt, known as sodium 1-octanesulfonate, which is soluble in water and exhibits surfactant properties .
The compound is often used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC), where it serves as an ion-pairing reagent. Its structure includes a hydrophilic sulfonate group and a hydrophobic octyl chain, allowing it to interact with both polar and non-polar substances effectively.
These reactions are important for modifying the compound for specific applications in synthesis and analysis.
1-Octanesulfonic acid can be synthesized through several methods:
These methods vary in efficiency and yield, depending on the reagents and conditions used.
1-Octanesulfonic acid has several important applications:
Its unique structure makes it valuable for enhancing solubility and stability of various compounds in solution.
Research on the interactions of 1-octanesulfonic acid focuses on its role as an ion-pairing reagent in chromatography. It has been shown to effectively facilitate the separation of charged biomolecules by forming stable complexes. Additionally, studies indicate that it can alter the physicochemical properties of biological membranes, impacting drug delivery systems and cellular uptake mechanisms.
Several compounds share structural characteristics with 1-octanesulfonic acid. Below is a comparison highlighting their uniqueness:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| 1-Octanesulfonic Acid | Long hydrophobic chain; used in HPLC | |
| Dodecylbenzenesulfonic Acid | Longer alkyl chain; used as a detergent | |
| Octylphenol Sulfonate | Alkylated phenolic compound; surfactant | |
| Sodium Lauryl Sulfate | Common surfactant; used in personal care products |
While all these compounds are surfactants, 1-octanesulfonic acid is unique due to its specific application in chromatography and its ability to interact with both polar and non-polar substances effectively. Its relatively shorter alkyl chain compared to others like dodecylbenzenesulfonic acid enhances its solubility while maintaining effective surfactant properties.
The synthesis of 1-octanesulfonic acid involves several distinct sulfonation pathways, each offering unique advantages for specific production requirements. The most fundamental approach involves the direct sulfonation of alkyl compounds using sulfur trioxide or concentrated sulfuric acid [7]. This electrophilic substitution mechanism proceeds through the formation of highly reactive sulfur trioxide species, which acts as the primary electrophile in the sulfonation process [25].
The sulfonation reaction follows a well-established mechanism where sulfur trioxide attacks the alkyl chain, forming a carbon-sulfur bond with subsequent proton transfer to generate the final sulfonic acid product [7]. The reaction conditions typically require temperatures between 55-60°C to achieve optimal conversion rates while minimizing unwanted side reactions [16]. Industrial implementations of this pathway have demonstrated yields ranging from 90-98% under controlled conditions [16].
An alternative pathway involves the sulfoxidation process, where alkanes are treated with a mixture of sulfur dioxide and oxygen under irradiation conditions [7]. This method allows for the direct conversion of octane to 1-octanesulfonic acid through the reaction: RH + SO₂ + ½O₂ → RSO₃H [7]. The sulfoxidation approach operates at significantly higher temperatures, typically 600-1000°C, but offers the advantage of direct alkane functionalization without pre-activation steps [15].
The bisulfite addition pathway represents another viable route for alkyl sulfonic acid synthesis. This method involves the addition of bisulfite to terminal alkenes, followed by protonation to yield the corresponding alkane sulfonic acid [7]. The reaction proceeds according to: HSO₃⁻ + RCH=CH₂ + H⁺ → RCH₂CH₂SO₃H [7]. This pathway is particularly effective for substrates containing terminal double bonds and typically achieves conversion rates of 85-95% [15].
Alkyl halide substitution with sodium sulfite provides a fourth major pathway for 1-octanesulfonic acid synthesis. This nucleophilic substitution reaction involves the displacement of halide ions by sulfite anions, generating the sulfonic acid product after appropriate workup [1]. The reaction between bromooctane and sodium sulfite has been extensively studied, with optimized conditions yielding products with purity exceeding 99.6% [1].
Phase-transfer catalysis has emerged as a highly effective methodology for enhancing the synthesis of 1-octanesulfonic acid, particularly in reactions involving aqueous and organic phases [1] [10]. Tetrapropylammonium bromide serves as the most commonly employed phase-transfer catalyst for octanesulfonic acid synthesis, facilitating the transfer of ionic species between immiscible phases [1] [30].
The mechanism of phase-transfer catalyzed synthesis involves the formation of ion pairs between the quaternary ammonium catalyst and the reactive anions in the aqueous phase [10]. The tetrapropylammonium cation forms a lipophilic ion pair with sulfite anions, enabling their transport into the organic phase where reaction with bromooctane can proceed efficiently [1]. This process significantly enhances reaction rates compared to uncatalyzed biphasic systems [10].
Optimized reaction conditions for phase-transfer catalyzed synthesis typically employ 1.2 grams of tetrapropylammonium bromide per 125 grams of bromooctane, with reaction times of 16-24 hours under reflux conditions [1]. The catalyst loading represents approximately 1-2 mole percent relative to the organic substrate, providing an economically viable approach for large-scale applications [1].
Tetrabutylammonium bromide represents an alternative phase-transfer catalyst that has demonstrated excellent performance in sulfonic acid synthesis [32]. This catalyst operates effectively in both solution and molten states, with melting point just above 100°C [36]. The use of tetrabutylammonium bromide has achieved conversion rates of 70-91% in various sulfonation reactions, demonstrating its versatility across different substrate types [32].
The phase-transfer mechanism involves several key steps: initial dissolution of the catalyst in both phases, formation of ion pairs with reactive anions, transport across the phase boundary, reaction in the organic phase, and regeneration of the catalyst for subsequent cycles [10]. This catalytic cycle enables continuous operation with minimal catalyst consumption, making the process highly efficient for industrial applications [10].
Advanced phase-transfer systems have incorporated structured supports to enhance catalyst efficiency and facilitate recovery [8]. Mesoporous silica functionalized with sulfonic acid groups has demonstrated exceptional performance, achieving 100% conversion rates within 2 hours of reaction time [8]. These heterogeneous catalysts can be recovered and recycled for eight consecutive cycles while maintaining high activity levels [8].
The purification of 1-octanesulfonic acid requires sophisticated techniques to achieve the high purity levels demanded for analytical and industrial applications [1] [2]. The primary purification strategy involves multiple recrystallization steps using absolute ethanol as the crystallization solvent [1]. This approach effectively removes organic impurities and unreacted starting materials while preserving the ionic character of the sulfonic acid product [1].
Soxhlet extraction represents the initial purification step following the completion of the sulfonation reaction [1]. The crude reaction mixture is subjected to continuous extraction using 1300-7000 milliliters of absolute ethanol, depending on the scale of the synthesis [1]. This extraction process removes water-soluble impurities and facilitates the isolation of the crude sulfonic acid product [1].
The extracted material undergoes pressure reduction and solvent evaporation under controlled conditions of 85°C and 20 millimeters of mercury [1]. This step removes residual water and organic solvents while concentrating the crude product for subsequent purification [1]. The resulting solid material is then pulverized to increase surface area and improve the efficiency of downstream purification steps [1].
Recrystallization from absolute ethanol provides the key purification step, typically requiring two successive crystallizations to achieve the desired purity level [1]. The first recrystallization removes the majority of impurities, while the second crystallization achieves final purity levels exceeding 99.6% [1]. The recrystallization process involves dissolution of the crude product in hot ethanol followed by controlled cooling to promote crystal formation [1].
Vacuum drying represents the final purification step, conducted at 80°C under 100 millimeters of mercury pressure for 2-4 hours [1]. This treatment removes residual ethanol and water, yielding the anhydrous sulfonic acid product with moisture content below 2% [2]. The dried product exhibits excellent stability and can be stored under ambient conditions without degradation [2].
Yield optimization strategies focus on maximizing conversion while minimizing side product formation [12] [35]. Temperature control represents the most critical parameter, with optimal sulfonation temperatures maintained between 55-60°C to prevent thermal degradation [16]. Reaction time optimization balances complete conversion against excessive byproduct formation, with typical residence times of 1 minute for continuous processes and 16-24 hours for batch operations [20].
The following table summarizes key purification parameters and their impact on product quality:
| Purification Step | Operating Conditions | Purity Improvement | Key Benefits |
|---|---|---|---|
| Soxhlet Extraction | 1300-7000 mL ethanol | Crude product isolation | Removes water-soluble impurities |
| Pressure Evaporation | 85°C, 20 mmHg | Solvent removal | Concentrates product |
| First Recrystallization | Hot ethanol, controlled cooling | 95-98% | Removes organic impurities |
| Second Recrystallization | Hot ethanol, controlled cooling | >99.6% | Achieves analytical purity |
| Vacuum Drying | 80°C, 100 mmHg, 2-4 hours | <2% moisture | Final product conditioning |
Industrial production of 1-octanesulfonic acid employs specialized reactor designs optimized for the highly exothermic nature of sulfonation reactions [20] [24]. Thin-film reactors represent the predominant technology for large-scale sulfonic acid manufacture, providing superior heat removal capabilities and precise residence time control [24]. These reactors feature concentric tube configurations where the organic feedstock forms thin films on the inner and outer surfaces of the reactor tubes [20].
The thin-film reactor design incorporates intensive cooling systems on both tube surfaces, enabling rapid removal of the 150 kilojoules per mole of reaction heat generated during sulfonation [24]. Cooling water temperatures are maintained below 30°C at the reactor inlet to prevent thermal runaway and product degradation [20]. The thin film configuration ensures residence times of approximately one minute, minimizing exposure to high temperatures and reducing byproduct formation [24].
Multitube reactor systems have gained widespread adoption since the 1980s, with modern installations featuring up to 120 individual reaction tubes [24]. Each tube operates as an independent reactor with individual feedstock distribution and temperature control [24]. The organic feedstock is fed to the inner surface of each tube, where it forms a uniform film through controlled air injection prior to sulfur trioxide introduction [24].
Sulfur trioxide production represents a critical upstream process in large-scale manufacturing [6] [20]. The process begins with sulfur melting at 130°C using steam coils, followed by combustion in furnaces operating at 600-1000°C [6] [20]. The resulting sulfur dioxide undergoes catalytic conversion to sulfur trioxide using vanadium pentoxide catalysts in fixed-bed converters [6]. This multistage conversion process achieves 60-85% conversion rates in individual stages, with overall conversion exceeding 95% [6].
Process control systems in large-scale manufacturing employ advanced proportional-integral-derivative controllers with adaptive tuning capabilities [35]. These systems simultaneously manage sulfur trioxide feed rate, cooling water flow, and agitation speed to optimize reaction kinetics [35]. Modern implementations incorporate predictive control algorithms that anticipate process changes and proactively adjust operating parameters [35].
Continuous sulfonation plants typically operate with production capacities ranging from 10,000 to 50,000 metric tons per year [19] [23]. The BASF Ludwigshafen facility represents a leading example, with recent expansions increasing global methane sulfonic acid capacity to 50,000 metric tons annually [19]. These large-scale operations benefit from economies of scale and integrated sulfur trioxide production capabilities [19].
The following table presents typical operating parameters for large-scale 1-octanesulfonic acid manufacturing:
| Process Parameter | Operating Range | Control Strategy | Critical Factors |
|---|---|---|---|
| Reactor Temperature | 55-60°C (sulfonation) | PID control with adaptive tuning | Prevent overheating, minimize degradation |
| Residence Time | 1 minute (continuous) | Flow rate control | Balance conversion vs. byproduct formation |
| SO₃ Concentration | 20-65% in oleum | Feed ratio control | Optimize for specific product requirements |
| Heat Removal Rate | 150 kJ/mol | Cooling water management | Prevent hot spots, ensure uniform cooling |
| Production Capacity | 10,000-50,000 MT/year | Integrated process control | Achieve economies of scale |
| Product Purity | ≥98% (commercial grade) | Quality control systems | Meet customer specifications |
Waste minimization strategies in large-scale operations focus on sulfur trioxide recovery and byproduct management [35]. High-efficiency wet scrubbers achieve removal efficiencies exceeding 99% for unreacted sulfur trioxide, with the recovered material concentrated to 20-65% free sulfur trioxide content for process reuse [35]. Electrostatic precipitators upstream of the scrubbers reduce particulate matter that could compromise equipment performance [35].
The thermodynamic stability profile of 1-octanesulfonic acid demonstrates exceptional thermal resistance, with the compound exhibiting remarkable stability under standard laboratory and industrial conditions. The melting point consistently exceeds 300°C across multiple independent studies, indicating strong intermolecular interactions within the crystalline structure [1] [2] [3]. This elevated melting point reflects the combined influence of hydrogen bonding networks formed by the sulfonic acid group and van der Waals interactions between the octyl chains.
Table 1: Thermodynamic Stability and Decomposition Properties
| Property | Value | Conditions/Notes | References |
|---|---|---|---|
| Melting Point (°C) | >300 | Anhydrous form; literature value | [1] [2] [3] |
| Thermal Stability Temperature (°C) | Stable up to 300 | No decomposition below this temperature | [1] |
| Loss on Drying (%) | ≤1.5-2.0 | At 110-150°C, 75 min to 2 hours | [1] [5] [6] |
| Storage Temperature Range (°C) | +5 to +30 | Recommended storage conditions | [7] [8] |
| Flash Point | Not applicable | Non-combustible material | [2] [3] |
| Thermal Decomposition Onset | >300 | Begins above 300°C under inert atmosphere | [9] [10] |
| Density at 20°C (g/cm³) | 1.015 | Relative density (d₂₀⁴) | [11] |
| Bulk Density (kg/m³) | 345 | Crystalline powder form | [7] [12] |
Decomposition kinetics studies reveal that 1-octanesulfonic acid maintains structural integrity up to approximately 300°C, beyond which thermal degradation pathways become thermodynamically favorable [9] [10]. The decomposition process appears to follow first-order kinetics at elevated temperatures, with the sulfonic acid group showing particular resistance to thermal cleavage compared to other functional groups [13]. Under inert atmospheric conditions, the compound exhibits enhanced thermal stability, suggesting that oxidative processes contribute significantly to high-temperature degradation mechanisms.
The loss on drying measurements consistently demonstrate low moisture retention, with values ranging from 1.5 to 2.0% under standard drying conditions (110-150°C for 75 minutes to 2 hours) [1] [5] [6]. This low hygroscopic nature contributes to the compound's storage stability and analytical reproducibility. The bulk density of 345 kg/m³ for the crystalline powder form indicates efficient packing arrangements that contribute to the overall thermal stability profile [7] [12].
The aqueous solubility characteristics of 1-octanesulfonic acid reveal a complex interplay between hydrophilic sulfonic acid functionality and hydrophobic alkyl chain effects. At 20°C, the compound demonstrates moderate water solubility of 9.8 g/L, which increases substantially at elevated temperatures [2] [3] [14]. The sodium salt form exhibits significantly enhanced solubility, reaching 216 mg/mL at 25°C, demonstrating the profound impact of ionic character on aqueous dissolution behavior [8].
Table 2: Aqueous Solubility Properties
| Solvent System | Solubility | pH Range | References |
|---|---|---|---|
| Water (20°C) | 9.8 g/L | 5.5-7.5 | [2] [3] [14] |
| Water (25°C) | 216 mg/mL | 5.5-7.5 | [8] |
| Water (100 g/L solution) | Freely soluble | 5.5-7.5 | [15] [16] |
| Methanol | 4 g/L | N/A | [15] [16] |
| Water (1M solution) | Clear, colorless | 5.5-7.5 | [7] |
| Distilled Water | 100 g/L (1:10) | 5.5-7.5 | [11] |
| Phosphate Buffer (pH 7.4) | Freely soluble | 7.4 | [17] |
The partition coefficient data provides critical insights into the compound's lipophilic-hydrophilic balance. The experimental LogP value of -2.25 at 19.8°C indicates strong preference for the aqueous phase over octanol, consistent with the ionic nature of the sulfonate group [7] [8] [18]. This negative partition coefficient has significant implications for bioavailability, environmental fate, and analytical extraction procedures.
Table 3: Partition Coefficient Data
| System | Value | Temperature (°C) | Method | References |
|---|---|---|---|---|
| Octanol/Water (LogP) | -2.25 | 19.8 | Experimental | [7] [8] [18] |
| Octanol/Water (sodium salt) | -2.25 at 19.8°C | 19.8 | Experimental measurement | [7] [8] |
| Heptadecafluoro derivative (LogP) | 4.33 | 25 | Calculated | [19] |
| Neutral species estimation | Estimated positive | 25 | Theoretical estimation | [20] |
| Anionic species (calculated) | Highly negative | 25 | Born-Haber cycle calculation | [20] |
Theoretical modeling using Born-Haber cycle calculations suggests that the neutral acid form would exhibit positive LogP values, while the anionic sulfonate species demonstrates highly negative partition behavior [20]. This pH-dependent partitioning behavior has profound implications for environmental distribution and analytical methodology development.
The limited solubility in methanol (4 g/L) compared to water highlights the specific solvation requirements of the sulfonic acid group [15] [16]. The enhanced solubility in phosphate buffer systems (pH 7.4) demonstrates favorable interactions with physiologically relevant electrolyte solutions [17].
1-Octanesulfonic acid exhibits significant surface-active properties characteristic of anionic surfactants, with the eight-carbon alkyl chain providing sufficient hydrophobic character to promote interfacial adsorption [21] [18]. The compound functions as an effective surface tension reducer, though its activity is moderate compared to longer-chain sulfonates due to the relatively short hydrophobic segment.
Table 4: Surface Activity and Critical Micelle Properties
| Property | Value/Description | Applications | References |
|---|---|---|---|
| Surface Tension Classification | Surface-active agent | General surfactant applications | [21] [18] |
| Surfactant Type | Anionic surfactant | Ion-pair chromatography | [2] [12] |
| Critical Micelle Concentration (CMC) | Not specifically reported | Micelle formation studies | [22] [23] |
| Surface Activity | Moderate surface activity | Surface tension reduction | [24] [25] |
| Bactericidal Efficacy | Against E. coli | Antimicrobial applications | [8] [18] |
| Ion-Pairing Capability | Effective ion-pair reagent | HPLC mobile phases | [2] [26] |
| Wetting Properties | Good wetting agent | Formulation chemistry | [18] |
While specific critical micelle concentration values for 1-octanesulfonic acid were not found in the literature, theoretical predictions based on alkyl chain length suggest CMC values in the millimolar range, typical for C8 anionic surfactants [22] [23]. The surface activity enables applications in emulsification, wetting, and interfacial modification processes.
The bactericidal efficacy against Escherichia coli demonstrates biological activity beyond surface modification, suggesting membrane disruption mechanisms characteristic of antimicrobial surfactants [8] [18]. This dual functionality as both analytical reagent and antimicrobial agent expands potential applications in biotechnology and pharmaceutical formulations.
The ion-pairing capability represents perhaps the most significant practical application, with widespread use in high-performance liquid chromatography for separation of polar and ionic compounds [2] [26]. The optimal balance between hydrophobic and hydrophilic character enables effective ion-pair formation while maintaining adequate water solubility for mobile phase applications.
The ionic behavior of 1-octanesulfonic acid demonstrates strong pH dependence, fundamentally governed by the acid dissociation constant of the sulfonic acid group. As a strong acid functionality, the sulfonic acid group exhibits near-complete dissociation under most aqueous conditions, with predominant existence as the sulfonate anion across physiologically and environmentally relevant pH ranges.
Table 5: pH-Dependent Speciation and Behavior
| pH Range | Predominant Species | Solubility Behavior | Stability | References |
|---|---|---|---|---|
| 1-3 (Strong Acid) | Protonated sulfonic acid | High solubility | Stable | [27] [28] |
| 3-5 (Weak Acid) | Mixed protonated/deprotonated | High solubility | Stable | [27] [28] |
| 5.5-7.5 (Neutral) | Sodium sulfonate salt | Maximum solubility | Most stable | [15] [29] |
| 7.5-10 (Weak Base) | Sodium sulfonate salt | High solubility | Stable | [28] |
| 10-14 (Strong Base) | Sodium sulfonate salt | High solubility | Stable under basic conditions | [28] |
Under strongly acidic conditions (pH 1-3), the sulfonic acid exists primarily in its protonated form, though even under these conditions, significant dissociation occurs due to the strong acidic character of the sulfonic acid group [27] [28]. The transition region (pH 3-5) represents mixed speciation, though the sulfonate anion predominates even at moderately acidic pH values.
The optimal stability and solubility occur in the neutral pH range (5.5-7.5), where the compound exists predominantly as the sodium sulfonate salt [15] [29]. This pH range corresponds to the typical aqueous solution pH observed for dissolved samples, indicating favorable thermodynamic stability under ambient conditions. The consistent pH range of 5.5-7.5 observed across multiple studies suggests buffering capacity or preferential stabilization at these pH values.
Under basic conditions (pH 7.5-14), the compound maintains stability as the fully deprotonated sulfonate species [28]. The absence of additional ionizable groups prevents further pH-dependent speciation changes, resulting in consistent chemical behavior across the basic pH range. This stability under alkaline conditions proves advantageous for applications requiring basic pH environments.
The ionic character profoundly influences intermolecular interactions, with the sulfonate anion participating in strong electrostatic interactions with cations present in solution. These interactions affect solution conductivity, osmotic properties, and association behavior, factors critical for applications in ion-exchange processes and electrochemical systems.
Temperature effects on ionic behavior remain relatively minor compared to pH effects, though elevated temperatures may influence the degree of ion-pairing and association phenomena. The strong ionic character ensures consistent chemical behavior across typical operational temperature ranges, contributing to the compound's reliability in analytical and industrial applications.
Corrosive;Irritant